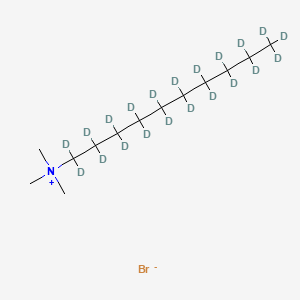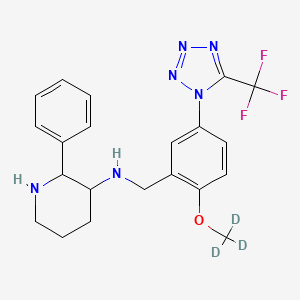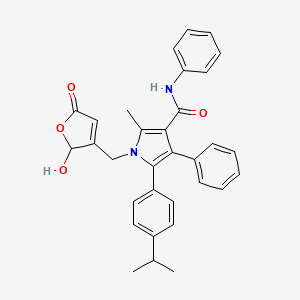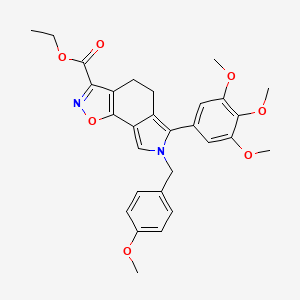
Uracil 4,5-13c2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil 4,5-13c2 is a stable isotope-labeled compound of uracil, where the carbon atoms at positions 4 and 5 are replaced with carbon-13 isotopes. Uracil itself is a nitrogenous base found in RNA, playing a crucial role in the encoding of genetic information. The labeled version, this compound, is primarily used in scientific research to trace and study biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil 4,5-13c2 involves the incorporation of carbon-13 isotopes into the uracil molecule. One common method is the condensation of malic acid with urea in the presence of fuming sulfuric acid. This reaction produces uracil, which can then be labeled with carbon-13 at specific positions through further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is precise and consistent .
Chemical Reactions Analysis
Types of Reactions
Uracil 4,5-13c2 undergoes various chemical reactions, including:
Oxidation: Uracil can be oxidized to produce barbituric acid.
Reduction: Reduction of uracil can lead to the formation of dihydrouracil.
Substitution: Halogenation reactions can substitute hydrogen atoms in uracil with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation typically involves reagents like chlorine gas or bromine in the presence of catalysts.
Major Products
Oxidation: Barbituric acid.
Reduction: Dihydrouracil.
Substitution: Halogenated uracil derivatives.
Scientific Research Applications
Uracil 4,5-13c2 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies, it helps trace the pathways of nucleotide metabolism.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It serves as a standard in mass spectrometry for the quantification of nucleic acids
Mechanism of Action
Uracil 4,5-13c2 exerts its effects by integrating into RNA molecules, allowing researchers to track and analyze RNA synthesis and degradation. The carbon-13 isotopes provide a distinct signal in NMR and mass spectrometry, facilitating detailed studies of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Thymine: Another pyrimidine base found in DNA.
Cytosine: A pyrimidine base found in both DNA and RNA.
4-Thiouracil: A derivative of uracil with a sulfur atom replacing the oxygen at position 4.
Uniqueness
Uracil 4,5-13c2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of nucleotide metabolism and RNA function is crucial .
Properties
Molecular Formula |
C4H4N2O2 |
|---|---|
Molecular Weight |
114.07 g/mol |
IUPAC Name |
(4,5-13C2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,3+1 |
InChI Key |
ISAKRJDGNUQOIC-ZKDXJZICSA-N |
Isomeric SMILES |
C1=[13CH][13C](=O)NC(=O)N1 |
Canonical SMILES |
C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)


![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)

